ethyl (2R)-2-methylbutanoate
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Overview
Description
Ethyl (2R)-2-methylbutanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-methylbutanoate can be synthesized through the esterification reaction between (2R)-2-methylbutanoic acid and ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The process involves the continuous addition of (2R)-2-methylbutanoic acid and ethanol into a reactor, where they react in the presence of a catalyst. The ester is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into (2R)-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.
Reduction: (2R)-2-methylbutanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl (2R)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in natural product biosynthesis and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release (2R)-2-methylbutanoic acid and ethanol, which can then participate in various biochemical pathways. The ester itself may also interact with receptors and enzymes, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl (2R)-2-methylbutanoate can be compared with other similar esters, such as:
Ethyl acetate: Known for its use as a solvent and in flavorings.
Methyl butanoate: Also has a fruity aroma and is used in flavorings and fragrances.
Isopropyl butanoate: Used in perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its odor and reactivity. The (2R) configuration refers to the spatial arrangement of the atoms around the chiral center, which can affect how the compound interacts with biological systems and other molecules.
Properties
IUPAC Name |
ethyl (2R)-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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